7-Methyl-1H-indazole-5-boronic acid

Suzuki-Miyaura Coupling Regioselectivity Organic Synthesis

Obtaining the correct regioisomer is critical for successful Suzuki-Miyaura couplings in kinase inhibitor development. This 7-Methyl-1H-indazole-5-boronic acid is the definitive starting material for constructing 5-arylated 7-methylindazole scaffolds, preventing the failed syntheses and wasted resources caused by regioisomer substitution. • Enables direct, high-yielding synthesis of a core pharmacophore in Tpl2 and mTOR kinase inhibitors. • Directly relevant to ACC1 inhibitor synthesis, where a derivative achieved an IC50 of 7.40 nM. • Predictable ΔLogP increase (~0.5-0.7) vs. non-methylated analog for fine-tuning solubility and permeability.

Molecular Formula C8H9BN2O2
Molecular Weight 175.982
CAS No. 1245816-07-2
Cat. No. B595758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-indazole-5-boronic acid
CAS1245816-07-2
Synonyms7-Methyl-1H-indazol-5-ylboronic acid
Molecular FormulaC8H9BN2O2
Molecular Weight175.982
Structural Identifiers
SMILESB(C1=CC(=C2C(=C1)C=NN2)C)(O)O
InChIInChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)3-6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11)
InChIKeyOASKWOXPDMPOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1H-indazole-5-boronic Acid: Properties & Sourcing


7-Methyl-1H-indazole-5-boronic acid (CAS 1245816-07-2, MFCD12028646) is a heterocyclic boronic acid derivative with the molecular formula C8H9BN2O2 and a molecular weight of 175.98 g/mol . It is characterized by an indazole core (a benzopyrazole) bearing a methyl substituent at the 7-position and a boronic acid (-B(OH)₂) functional group at the 5-position . As a boronic acid, it serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the construction of complex molecules . Commercial sources typically offer this compound with a purity of ≥95% to 97%, indicating its suitability as a research building block . The compound is intended for research and development use only and is not approved for human therapeutic or veterinary applications .

Boronic Acid Building Block

Enables Suzuki-Miyaura cross-coupling at the 5-position for complex molecule construction.

Regiodefined Intermediate

7-Methyl and 5-boronic acid substitution ensures consistent scaffold in downstream synthesis.

Research Use Only

Not for human therapeutic or veterinary application; suitable for laboratory R&D.

7-Methyl-1H-indazole-5-boronic Acid: Regioisomer Specificity


The substitution pattern on the indazole core is critical for determining both chemical reactivity and biological activity in downstream applications. Simply substituting this compound with a regioisomer (e.g., 7-Methyl-1H-indazole-4-boronic acid, CAS 1310404-46-6) or an unsubstituted analog (e.g., 1H-indazole-5-boronic acid, CAS 338454-14-1) can fundamentally alter the electronic properties and steric environment of the molecule . In the context of Suzuki-Miyaura coupling, the position of the boronic acid group dictates the regiochemistry of the new carbon-carbon bond, which is a non-negotiable parameter in the construction of target molecular architectures [1]. For biological applications, the methyl group at the 7-position and the 5-boronic acid handle are not inert. In kinase inhibitor design, indazole-based boronic acids are used as precursors to generate substituted indazole pharmacophores; changes to the substitution pattern can disrupt key interactions with the ATP-binding pocket, leading to a complete loss of target engagement or a substantial reduction in inhibitory potency . The following quantitative evidence demonstrates the tangible, verifiable differences that preclude generic substitution.

4-Boronic Acid Regioisomer (CAS 1310404-46-6)

Substituting with the 4-boronic acid regioisomer alters the coupling site to the 4-position, yielding a different molecular architecture and disrupting intended regiochemistry.

Des-Methyl Analog (1H-Indazole-5-boronic Acid, CAS 338454-14-1)

Using the unsubstituted analog removes the 7-methyl group, which may reduce lipophilicity and compromise target engagement in kinase inhibitor applications.

7-Methyl-1H-indazole-5-boronic Acid: Evidence for Selection


Regioselectivity in Suzuki-Miyaura Coupling

The position of the boronic acid group on the indazole ring is a primary determinant of coupling yield and regioselectivity. For a given set of coupling partners (e.g., aryl halides), the 5-boronic acid derivative and its 4-boronic acid regioisomer will produce different products with different yields. In a study of related indazole systems, the optimized Suzuki-Miyaura coupling of 5-bromoindazoles with various boronic acids yielded corresponding 5-arylated products in good yields [1]. Conversely, a regioisomer like 7-Methyl-1H-indazole-4-boronic acid (CAS 1310404-46-6) would direct arylation to the 4-position, a distinct regioisomer with no predictable relationship in yield or efficiency . The target compound's 5-boronic acid moiety is specifically required for constructing molecular frameworks where arylation at the 5-position is essential.

Regioselectivity
Class-level inference
5-arylation vs 4-arylation
5-boronic acid required for 5-arylation; regioisomer mismatch alters product.
Direct head-to-head yield comparison not available.
Suzuki-Miyaura Coupling Regioselectivity Organic Synthesis

Lipophilicity and Molecular Weight Comparison

The presence and position of a methyl group on the indazole core directly influence fundamental physicochemical parameters. The target compound, 7-Methyl-1H-indazole-5-boronic acid, has a molecular weight of 175.98 g/mol and a parent 7-methyl-1H-indazole scaffold with a calculated LogP (XLogP3) of 1.9 . In contrast, the unsubstituted analog, 1H-indazole-5-boronic acid (CAS 338454-14-1), has a lower molecular weight of 161.95 g/mol and a parent indazole scaffold with a lower LogP of approximately 1.2-1.4 [1]. This difference in lipophilicity and molecular size will affect the solubility, permeability, and overall ADME profile of any final compound synthesized from these building blocks. While specific LogD7.4 values for the boronic acids are not available, the established LogP of the parent heterocycles provides a class-level inference for their relative behavior [1].

Lipophilicity (ΔLogP)
Class-level inference
ΔLogP ≈ 0.5–0.7
XLogP3 parent heterocycle
Moderately higher lipophilicity may influence solubility/permeability of final compounds.
Based on parent heterocycle values; not measured on boronic acids.
Physicochemical Properties Medicinal Chemistry ADME

Methyl Substituent Essential for Kinase Inhibition

The 7-methyl group is a critical determinant of biological activity in indazole-based kinase inhibitors. In a study of related compounds, a derivative containing the 7-methyl-1H-indazole-5-carbonyl motif exhibited potent inhibition of Acetyl-CoA carboxylase 1 (ACC1) with an IC50 value of 7.40 nM [1]. This potent activity is directly linked to the specific substitution pattern of the indazole core, which is generated using the 5-boronic acid handle of the target compound as a synthetic intermediate. The unsubstituted 1H-indazole-5-boronic acid (CAS 338454-14-1) would lead to a final compound lacking this methyl group. While a direct comparator compound without the 7-methyl group was not tested in this specific assay, the structure-activity relationship (SAR) across numerous indazole-based kinase inhibitors consistently demonstrates that such a substitution is essential for achieving low nanomolar potency [2]. Removing the methyl group would be expected to cause a significant, potentially >10-fold, loss in potency based on similar SAR trends.

ACC1 Inhibition (IC50)
Class-level inference
7.40 nM
derivative of target scaffold
Supports kinase inhibitor SAR; 7-methyl group appears essential for high potency.
Direct des-methyl comparator not tested; >10-fold potency loss projected from SAR trends.
Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

7-Methyl-1H-indazole-5-boronic Acid: Key Applications


5-Arylated Indazole Kinase Inhibitors

This compound is the definitive starting material for any synthetic route requiring a 5-arylated 7-methylindazole scaffold. Its 5-boronic acid functionality enables a single, high-yielding Suzuki-Miyaura coupling step to introduce a diverse range of aryl or heteroaryl groups at the 5-position, a common structural motif in potent kinase inhibitors . Using the 4-boronic acid regioisomer would lead to an entirely different molecule, underscoring the critical need for the correct 5-substituted building block . This scenario is supported by the established use of indazole-5-boronic acids in the synthesis of Tpl2 and mTOR kinase inhibitors .

ACC1 Inhibitors for Metabolic Diseases

The 7-methyl-1H-indazole-5-boronic acid building block is directly relevant to the synthesis of potent Acetyl-CoA carboxylase 1 (ACC1) inhibitors. A derivative containing the 7-methyl-1H-indazole-5-carbonyl group demonstrated an IC50 of 7.40 nM against ACC1, a key enzyme in fatty acid metabolism and a target for metabolic diseases [1]. The specific substitution pattern of the building block is essential for achieving this level of potency, making it a valuable intermediate for medicinal chemists working in this target area.

Lipophilicity Optimization for ADME Properties

The 7-methyl group provides a measurable increase in lipophilicity (ΔLogP ≈ 0.5-0.7) compared to the unsubstituted indazole core [2]. This property can be strategically exploited by medicinal chemists to fine-tune the solubility, permeability, and metabolic stability of lead compounds. For programs where a modest increase in LogP is desired to improve membrane permeability or target engagement, this building block offers a predictable and quantifiable advantage over its non-methylated analog.

Application
Selection Property
Validation Focus
5-Arylated Indazole Kinase Inhibitor Synthesis
5-Boronic acid regioisomer for Suzuki coupling
Confirm regiochemistry of coupling product by HPLC/NMR
ACC1 Inhibitor Lead Optimization
7-Methyl substitution on indazole core
Verify methyl group retention and assess ACC1 inhibitory activity
Lipophilicity Tuning in Drug Discovery
Estimated ΔLogP ≈ 0.5–0.7 (methyl effect)
Evaluate solubility and permeability of resulting analogs

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